molecular formula C12H28ClNO2 B14273417 N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride CAS No. 131671-78-8

N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride

Cat. No.: B14273417
CAS No.: 131671-78-8
M. Wt: 253.81 g/mol
InChI Key: XZVAXVBQWJPKOG-UHFFFAOYSA-M
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Description

N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride typically involves the reaction of N,N-dimethylhexylamine with 2-(2-chloroethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction typically occurs at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate can be used, often under acidic conditions.

Major Products Formed

Scientific Research Applications

N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride
  • N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyl-1-octadecanaminium chloride

Uniqueness

N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride is unique due to its specific chain length and the presence of the hydroxyethoxy group, which enhances its solubility and surfactant properties compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring high solubility and strong antimicrobial activity .

Properties

CAS No.

131671-78-8

Molecular Formula

C12H28ClNO2

Molecular Weight

253.81 g/mol

IUPAC Name

hexyl-[2-(2-hydroxyethoxy)ethyl]-dimethylazanium;chloride

InChI

InChI=1S/C12H28NO2.ClH/c1-4-5-6-7-8-13(2,3)9-11-15-12-10-14;/h14H,4-12H2,1-3H3;1H/q+1;/p-1

InChI Key

XZVAXVBQWJPKOG-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+](C)(C)CCOCCO.[Cl-]

Origin of Product

United States

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